BC-7013

Description

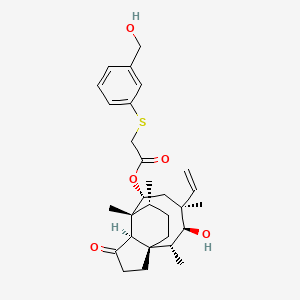

Structure

2D Structure

3D Structure

Properties

CAS No. |

1028291-66-8 |

|---|---|

Molecular Formula |

C29H40O5S |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[3-(hydroxymethyl)phenyl]sulfanylacetate |

InChI |

InChI=1S/C29H40O5S/c1-6-27(4)15-23(34-24(32)17-35-21-9-7-8-20(14-21)16-30)28(5)18(2)10-12-29(19(3)26(27)33)13-11-22(31)25(28)29/h6-9,14,18-19,23,25-26,30,33H,1,10-13,15-17H2,2-5H3/t18-,19+,23-,25+,26+,27-,28+,29+/m1/s1 |

InChI Key |

KELRBTWVTDHIHS-KGTFJIFRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BC-7013; BC7013; BC 7013 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BC-7013 on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-7013 is a novel, semi-synthetic pleuromutilin antibiotic with potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. The document details the specific binding site, the inhibitory effects on protein synthesis, and the molecular basis for its selective toxicity. Furthermore, this guide includes a compilation of available quantitative data on its activity and provides detailed experimental protocols for key assays used to characterize its mechanism of action. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction to this compound and the Pleuromutilin Class

This compound, chemically known as [14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin], is a pleuromutilin derivative developed by Nabriva Therapeutics.[2] The pleuromutilin class of antibiotics is characterized by a unique tricyclic diterpenoid core structure, originally isolated from the fungus Pleurotus mutilus.[3] These compounds are potent inhibitors of bacterial protein synthesis, a mechanism distinct from many other classes of antibiotics, which contributes to their low potential for cross-resistance.[2] this compound has been investigated for topical applications in the treatment of skin and soft tissue infections.[1]

The Bacterial Ribosome as a Drug Target

The bacterial 70S ribosome, composed of a 30S and a 50S subunit, is a primary target for many clinically important antibiotics. The ribosome is responsible for translating messenger RNA (mRNA) into proteins, an essential process for bacterial viability. The structural and functional differences between bacterial (70S) and eukaryotic (80S) ribosomes allow for the development of selectively toxic antibacterial agents.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting protein synthesis at the level of the ribosome. The core mechanism involves the binding of the drug to the 50S subunit of the bacterial ribosome, which sterically hinders the binding of transfer RNA (tRNA) molecules and ultimately prevents peptide bond formation.

Binding to the Peptidyl Transferase Center (PTC)

The primary binding site of this compound is within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The PTC is a highly conserved region within the 23S rRNA and is responsible for catalyzing the formation of peptide bonds. The tricyclic mutilin core of this compound binds to the A-site of the PTC, while its C14 side chain extends into the P-site. This dual-site interaction effectively blocks the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting the peptidyl transferase reaction.

Biochemical and structural studies of related pleuromutilins have identified key nucleotides within the 23S rRNA that are crucial for binding. These include A2058, A2059, G2505, U2506, U2584, and U2585. These interactions anchor the drug molecule within the PTC, leading to a stable inhibitory complex.

Caption: this compound binds to the PTC on the 50S ribosomal subunit, inhibiting protein synthesis.

Quantitative Data

Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound has been evaluated against a variety of Gram-positive pathogens. The following table summarizes the MIC50 and MIC90 values obtained from a study presented at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.[1]

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (303) | 0.015 | 0.03 |

| Methicillin-Resistant S. aureus (MRSA) (102) | 0.03 | 0.03 |

| Community-Acquired MRSA (CA-MRSA) (50) | 0.03 | 0.03 |

| Coagulase-Negative Staphylococci (CoNS) | 0.03 | 0.25 |

| Streptococcus pneumoniae (100) | 0.03 | 0.06 |

| Penicillin-Resistant S. pneumoniae (PEN-R SPN) | 0.06 | 0.06 |

| Streptococcus pyogenes (Group A) (50) | ≤0.015 | 0.03 |

| Streptococcus agalactiae (Group B) (50) | 0.03 | 0.06 |

In Vitro Translation Inhibition

While specific IC50 values for this compound in cell-free translation assays are not publicly available, a study by Nabriva Therapeutics indicated that this compound has a higher IC50 in such assays compared to other pleuromutilins.[3] However, its potent in vitro antibacterial activity suggests that other factors, such as efficient penetration of the bacterial cell envelope, contribute significantly to its overall efficacy.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Ribosome Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol provides a general framework for measuring the binding kinetics and affinity of this compound to bacterial ribosomes.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between this compound and the 50S ribosomal subunit.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified bacterial 50S ribosomal subunits

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HEPES-buffered saline with Mg²⁺ and Tween 20)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ribosome Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified 50S ribosomal subunits over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized ribosome surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Include buffer-only injections for baseline subtraction.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

-

Caption: Workflow for determining the binding affinity of this compound to the ribosome using SPR.

Conclusion

This compound is a promising pleuromutilin antibiotic that targets the bacterial ribosome with high specificity. Its mechanism of action, involving the inhibition of protein synthesis by binding to the peptidyl transferase center on the 50S subunit, provides a distinct advantage in an era of increasing antibiotic resistance. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other novel ribosome-targeting antibiotics.

References

An In-Depth Technical Guide to the BC-7013 Class of Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-7013 is a novel, semi-synthetic antibiotic belonging to the pleuromutilin class.[1][2] Developed by Nabriva Therapeutics, this compound is specifically designed for topical application to treat uncomplicated skin and skin structure infections (uSSSI).[2][3][4] The pleuromutilin class of antibiotics represents a significant advancement in combating bacterial infections due to their unique mechanism of action, which confers a low propensity for cross-resistance with other established antibiotic classes.[1] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, in vitro efficacy, and the methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other pleuromutilins, exerts its antibacterial effect by inhibiting protein synthesis in prokaryotic cells.[1][2] This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.[1]

The key steps in the mechanism of action are as follows:

-

Binding to the Peptidyl Transferase Center (PTC): this compound binds to the A- and P-sites within the peptidyl transferase center of the 50S ribosomal subunit.[4]

-

Interference with tRNA Positioning: This binding prevents the correct positioning of the transfer RNA (tRNA) molecules within the A- and P-sites.[2]

-

Inhibition of Peptide Bond Formation: By disrupting the alignment of tRNA, this compound effectively halts the formation of peptide bonds, a critical step in the elongation of the polypeptide chain.[4]

-

Cessation of Protein Synthesis: The inability to form peptide bonds leads to the cessation of bacterial protein synthesis, ultimately inhibiting bacterial growth and replication.[1]

This mechanism is distinct from many other classes of antibiotics, which contributes to the low potential for cross-resistance.[1]

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a range of Gram-positive bacteria, which are common causative agents of skin and skin structure infections. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for this compound against various pathogens, as reported in a study presented at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.[2]

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Organism (No. Tested) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (303) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Retapamulin | 0.06 | 0.12 | 0.015 - >1 | |

| Methicillin-susceptible S. aureus (MSSA) (151) | This compound | 0.015 | 0.03 | ≤0.008 - 0.03 |

| Retapamulin | 0.06 | 0.12 | 0.015 - 0.25 | |

| Methicillin-resistant S. aureus (MRSA) (152) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Retapamulin | 0.06 | 0.12 | 0.03 - >1 |

Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci and Beta-Hemolytic Streptococci

| Organism (No. Tested) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Coagulase-negative staphylococci (150) | This compound | 0.03 | 0.12 | ≤0.008 - >1 |

| Retapamulin | 0.06 | 0.5 | 0.015 - >1 | |

| Beta-hemolytic streptococci (152) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Retapamulin | 0.03 | 0.06 | 0.008 - 0.12 |

Experimental Protocols

The in vitro susceptibility testing of this compound, which generated the MIC data presented above, was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the standard procedure for determining the MIC of an antimicrobial agent.[2]

Experimental Workflow: Broth Microdilution for MIC Determination

Detailed Methodology for MIC Determination (Based on CLSI Guidelines)

-

Inoculum Preparation:

-

Pure colonies of the test organism are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range for testing.

-

-

Assay Procedure:

-

A 96-well microtiter plate is used for the assay.

-

Each well, except for the growth control well, receives a specific concentration of the diluted this compound.

-

The standardized bacterial inoculum is added to each well.

-

Positive (broth and inoculum, no antibiotic) and negative (broth only) controls are included on each plate.

-

-

Incubation:

-

The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Pharmacokinetics and Pharmacodynamics

Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data specifically for this compound are not extensively published in peer-reviewed literature. However, it is known that this compound was designed to have favorable properties for a topical agent.[1] Early clinical trials were initiated to evaluate the safety and tolerability of topical this compound.[3]

For the broader pleuromutilin class, and specifically for the systemically administered lefamulin (formerly BC-3781), extensive PK/PD studies have been conducted. These studies are crucial for determining appropriate dosing regimens and predicting clinical efficacy.

Logical Relationship in Preclinical Development

This compound is a promising topical antibiotic from the pleuromutilin class with potent in vitro activity against key Gram-positive pathogens responsible for skin and skin structure infections. Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from many other antibiotics, makes it a valuable agent in an era of increasing antimicrobial resistance. While detailed pharmacokinetic and in vivo efficacy data for this compound are limited in the public domain, the foundational in vitro data and the well-understood mechanism of the pleuromutilin class provide a strong basis for its clinical development as a topical therapeutic. Further research and publication of clinical trial data will be crucial to fully elucidate the therapeutic potential of this compound.

References

BC-7013: A Technical Overview of a Novel Pleuromutilin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of BC-7013, a topical pleuromutilin antibiotic. The information is compiled from publicly available scientific literature, presentations, and company announcements.

Introduction

This compound is a semi-synthetic derivative of pleuromutilin, a naturally occurring antibiotic.[1] Developed by Nabriva Therapeutics, this compound was designed as a topical agent for the treatment of uncomplicated skin and skin structure infections (uSSSI).[1][2] It belongs to a class of antibiotics that act by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, suggesting a low probability of cross-resistance.[1]

Chemical Properties

This compound is chemically identified as 14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin |

| Molecular Formula | C₂₉H₄₀O₅S |

| Molecular Weight | 500.69 g/mol |

| CAS Number | 1028291-66-8 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other pleuromutilins, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This interaction with the 23S rRNA prevents the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[1] This targeted action on prokaryotic ribosomes ensures selectivity and minimizes effects on eukaryotic cells.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for various pathogens.

Table 2: In Vitro Activity of this compound Against Gram-Positive Pathogens

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (303) | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Methicillin-susceptible (153) | 0.015 | 0.03 | ≤0.008 - 0.03 |

| Methicillin-resistant (150) | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Coagulase-negative staphylococci (120) | 0.03 | 0.12 | ≤0.008 - >4 |

| Streptococcus pyogenes (50) | 0.015 | 0.03 | ≤0.008 - 0.03 |

| Streptococcus agalactiae (50) | 0.03 | 0.06 | 0.015 - 0.06 |

| Streptococcus pneumoniae (53) | 0.03 | 0.06 | ≤0.008 - 0.12 |

| Penicillin-susceptible (28) | 0.03 | 0.06 | ≤0.008 - 0.06 |

| Penicillin-resistant (12) | 0.03 | 0.06 | 0.015 - 0.06 |

Data sourced from a poster presentation at the 49th Annual Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism.

Materials:

-

This compound analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Bacterial isolates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared and serially diluted in CAMHB in the microtiter plates to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Clinical Development

Nabriva Therapeutics initiated a Phase I clinical trial to evaluate the safety and tolerability of topically applied this compound.[2] Publicly available information confirms the commencement of this trial; however, detailed quantitative results regarding the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) and a comprehensive safety analysis from this study are not available in the public domain. The development of this compound appears to have been deprioritized in favor of other pleuromutilin candidates within Nabriva's pipeline, such as lefamulin (formerly BC-3781), which has since gained regulatory approval.

Discovery and Development Workflow

The development of this compound followed a typical pharmaceutical pipeline for a novel antibiotic. This process involves the identification of a lead compound, optimization of its chemical structure to enhance efficacy and safety, preclinical evaluation, and subsequent clinical trials.

Conclusion

This compound is a potent, topically administered pleuromutilin antibiotic with excellent in vitro activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. Its unique mechanism of action, targeting bacterial protein synthesis, makes it a promising candidate for combating antibiotic resistance. While the initial clinical development of this compound was initiated with a Phase I trial, the public availability of further clinical data is limited, and the development focus of Nabriva Therapeutics has since shifted to other pleuromutilin derivatives. The preclinical data presented here underscore the potential of the pleuromutilin class in the ongoing search for novel antimicrobial agents.

References

BC-7013: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of BC-7013, a novel pleuromutilin derivative, against a broad range of Gram-positive bacteria. The data presented is compiled from peer-reviewed studies and conference presentations, offering a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.

Introduction to this compound

This compound is a semi-synthetic pleuromutilin antibiotic that has been investigated for its potential in treating bacterial infections. Like other members of its class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] This unique mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, results in a low probability of cross-resistance with other antibiotic classes.[2][3]

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been extensively evaluated against a variety of clinically relevant Gram-positive pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies.

Table 1: In Vitro Activity of this compound Against Staphylococcus Species

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | ≤0.03 | 0.03 | ≤0.03-0.12 |

| Methicillin-resistant S. aureus (MRSA) | ≤0.03 | 0.03 | ≤0.03-0.06 |

| Community-acquired MRSA (CA-MRSA) | ≤0.03 | 0.03 | ≤0.03-0.03 |

| Coagulase-negative staphylococci (CoNS) | 0.03 | 0.25 | ≤0.03->1 |

Data compiled from studies utilizing isolates from the SENTRY Antimicrobial Surveillance Program.[1]

Table 2: In Vitro Activity of this compound Against Streptococcus Species and Other Gram-Positive Bacteria

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Beta-hemolytic streptococci (Group A) | ≤0.03 | 0.03 | ≤0.03-0.06 |

| Beta-hemolytic streptococci (Group B) | 0.06 | 0.06 | ≤0.03-0.12 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.03 | 0.06 | ≤0.03-0.12 |

| Clostridium difficile | N/A | N/A | Potent activity, with 78% of isolates inhibited at ≤1 µg/mL |

Data compiled from various in vitro studies.[1][3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound targets the bacterial ribosome, a critical component of protein synthesis. The drug binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with the proper positioning of transfer RNA (tRNA) molecules and thereby inhibiting peptide bond formation.[2][3]

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

The antibacterial activity of this compound is determined using standardized in vitro susceptibility testing methods. The following protocol outlines the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, which is a widely accepted procedure.

Broth Microdilution Method (CLSI)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

- Stock solutions of this compound are prepared in a suitable solvent.

- Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

- Bacterial isolates are grown on appropriate agar plates overnight.

- Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

- Each well of the microtiter plate, containing a specific concentration of this compound, is inoculated with the prepared bacterial suspension.

- Positive (no antibiotic) and negative (no bacteria) control wells are included.

- The plates are incubated at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically important Gram-positive bacteria, including drug-resistant strains such as MRSA. Its novel mechanism of action makes it a promising candidate for further investigation and development. The data and protocols presented in this guide provide a valuable resource for the scientific community engaged in the discovery and development of new antibacterial agents.

References

The Genesis of a Novel Antibiotic Class: An In-depth Technical Guide to the Early Research on Pleuromutilins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the foundational research on pleuromutilin antibiotics, from their discovery in the mid-20th century to the pivotal early studies that established their unique mechanism of action and guided the development of the first semi-synthetic derivatives. We delve into the initial isolation, the elucidation of the structure-activity relationships that proved critical for enhancing potency, and the experimental methodologies employed by early researchers. Quantitative data from seminal studies are presented in structured tables for clarity, and key concepts, from the mechanism of action to experimental workflows, are visualized through detailed diagrams to offer a clear and technical guide for professionals in the field of antibiotic research and development.

Discovery and Initial Characterization

The story of pleuromutilin begins in 1951, with a publication in the Proceedings of the National Academy of Sciences by Kavanagh, Hervey, and Robbins.[1][2][3] Their work identified antibiotic substances from basidiomycetes, reporting that submerged cultures of Pleurotus mutilus (now Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus) produced a crystalline substance that inhibited the growth of Staphylococcus aureus.[1][2][4][5][6][7][8][9][10] This natural product, named pleuromutilin, was identified as a diterpenoid with a unique tricyclic core structure, though its exact chemical structure was not fully elucidated until 1962.[1][2]

Early investigations revealed that pleuromutilin exhibited potent activity primarily against Gram-positive bacteria but had no significant effect on Gram-negative bacteria like Escherichia coli.[4] This selective spectrum of activity was a key characteristic that defined the initial research trajectory. The compound was found to be bacteriostatic, meaning it inhibits bacterial growth, with bactericidal (killing) effects observed only at concentrations approximately 100 times higher than the minimum inhibitory concentration (MIC).[11]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

From early on, researchers sought to understand how pleuromutilin halted bacterial growth. Seminal studies demonstrated that its mode of action was the inhibition of bacterial protein synthesis.[12][13] This was a significant finding, as it placed pleuromutilin in a group of antibiotics targeting a fundamental cellular process, distinct from cell wall inhibitors like penicillin.

Further research pinpointed the target site to the 50S subunit of the bacterial ribosome.[5][12] Pleuromutilin and its derivatives bind to the peptidyl transferase center (PTC), a critical region of the ribosome responsible for forming peptide bonds between amino acids.[9][12][14][15] The binding site is located within domain V of the 23S rRNA.[9] The unique tricyclic core of the molecule anchors itself within a hydrophobic pocket at the A-site of the PTC, while the C-14 side chain extends into the P-site.[9][14][15] This dual-site interaction physically obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and bringing protein synthesis to a halt.[9][14] This distinct mechanism is the reason pleuromutilins rarely exhibit cross-resistance with other classes of ribosome-targeting antibiotics.[12][16]

Early Structure-Activity Relationship (SAR) Studies

The modest activity of the natural pleuromutilin molecule prompted chemists to synthesize derivatives to enhance its potency and improve its properties. Early SAR studies, particularly from the 1970s, were instrumental in guiding this effort and led directly to the first successful semi-synthetic compounds.[17][18]

A pivotal 1976 paper by Egger and Reinshagen established key principles:[18]

-

Essential Moieties : The carbonyl group in the five-membered ring and the hydroxyl group at the C-11 position of the tricyclic core were deemed essential for antibacterial activity.

-

C-14 Side Chain : Chemical modification at the C-14 position offered the most promising route to improve activity and solubility. The natural glycolic acid ester side chain was a prime target for modification.

-

Inactive Precursor : Mutilin, the core tricyclic structure with a free hydroxyl group at C-14, was found to be inactive, highlighting the critical role of the side chain.[18]

The most significant breakthrough came from the synthesis of mutilin esters of substituted thioglycolic acids. The introduction of a thioether bond in the C-14 side chain dramatically increased potency. This effect was further amplified by the inclusion of a tertiary amino group in that side chain, resulting in derivatives with MIC values more than 10 times better than the original pleuromutilin.[18] This line of research culminated in the development of compound 81.723 hfu, which would later be named tiamulin , the first pleuromutilin derivative approved for veterinary use in 1979.[2][11][18]

Quantitative Data: In Vitro Antibacterial Activity

The efficacy of new antibiotic candidates is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Early studies on pleuromutilin derivatives focused on quantifying their activity against key pathogens.

A 1975 study by Drews et al. provided some of the first comprehensive data on the activity of tiamulin (then 81.723 hfu), demonstrating its high potency against Gram-positive bacteria and mycoplasmas.[11] While the original pleuromutilin had modest activity, the semi-synthetic derivatives showed a marked improvement.

Table 1: MICs of Tiamulin (81.723 hfu) against Gram-Positive Bacteria (c. 1975)

| Bacterial Species | Strain(s) | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 strains | 0.02 - 0.1 |

| Streptococcus pyogenes | 10 strains | 0.02 - 0.05 |

| Streptococcus pneumoniae | 5 strains | 0.02 - 0.05 |

Data compiled from Drews J, et al. (1975). Antimicrobial Agents and Chemotherapy, 7(5), 507-516.[11]

Table 2: Comparative Activity of Tiamulin against Mycoplasma Species (c. 1975)

| Mycoplasma Species | Tiamulin MIC (µg/mL) |

|---|---|

| Mycoplasma gallisepticum | 0.01 |

| Mycoplasma hyorhinis | 0.01 |

| Mycoplasma pneumoniae | 0.05 |

Data compiled from Drews J, et al. (1975). Antimicrobial Agents and Chemotherapy, 7(5), 507-516.[11]

These early quantitative results confirmed the success of the SAR-guided chemical modifications, establishing tiamulin as a highly potent agent against pathogens of veterinary importance, which led to its successful introduction into the market.

Key Experimental Protocols

The reproducibility and validity of early antibiotic research hinged on standardized experimental procedures. The determination of MIC values was, and remains, a cornerstone of this research.

Broth Microdilution Method for MIC Determination

The broth microdilution method, standardized over the years by organizations like the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), was a primary technique for determining the in vitro potency of pleuromutilin derivatives.[16][19][20][21][22]

Principle: A standardized suspension of a test bacterium is exposed to serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) occurs after a defined incubation period.

Detailed Methodology:

-

Preparation of Antibiotic Stock: A stock solution of the pleuromutilin derivative is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilution: The stock solution is serially diluted (typically two-fold) in a 96-well microtiter plate using a sterile liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions) is inoculated with the standardized bacterial suspension. A positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

-

Interpretation: After incubation, the plate is examined visually or with a plate reader for turbidity. The well with the lowest antibiotic concentration showing no visible growth is recorded as the MIC.

Cell-Free Protein Synthesis Assay

To confirm the mechanism of action, early researchers used cell-free systems to demonstrate the direct inhibition of protein synthesis.

Principle: Ribosomes, mRNA, tRNA, and amino acids are isolated from bacteria and combined in a test tube. The incorporation of a radiolabeled amino acid into a newly synthesized polypeptide is measured. A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.

Methodology Outline:

-

Preparation of Cell Lysate: E. coli or other bacterial cells are grown and lysed to release the cellular machinery for protein synthesis (ribosomes, enzymes, etc.).

-

Assay Mixture: The cell-free lysate is combined with an energy source (ATP, GTP), a template (e.g., poly-U mRNA), and a mixture of amino acids, including one that is radiolabeled (e.g., ³H-phenylalanine).

-

Incubation: The pleuromutilin derivative is added to the mixture at various concentrations, and the reaction is incubated at 37°C.

-

Precipitation and Measurement: The reaction is stopped, and the newly synthesized radiolabeled polypeptides are precipitated using an acid (e.g., trichloroacetic acid).

-

Quantification: The precipitate is collected on a filter, and the amount of radioactivity is measured using a scintillation counter. The IC₅₀ (concentration causing 50% inhibition) is then calculated.

Conclusion

The early research on pleuromutilin antibiotics laid a robust scientific foundation for a new and enduring class of therapeutic agents. The initial discovery by Kavanagh et al. was followed by crucial mechanistic studies that identified the bacterial ribosome as the target.[1][3] Perhaps most importantly, the systematic and insightful structure-activity relationship studies of the 1970s transformed a natural product of modest potency into a platform for developing powerful semi-synthetic derivatives.[18] The methodologies established during this period, from standardized MIC testing to cell-free synthesis assays, not only validated the first generation of pleuromutilins, like tiamulin, but also paved the way for future derivatives that would eventually find use in human medicine. This foundational work serves as a testament to the power of systematic drug discovery and remains highly relevant for scientists continuing the search for novel antibiotics today.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are pleuromutilin antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Substances From Basidiomycetes: VIII. Pleurotus Multilus (Fr.) Sacc. and Pleurotus Passeckerianus Pilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activities of 81.723 hfu, a new pleuromutilin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on pleuromutilin and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates [mdpi.com]

BC-7013: A Technical Overview of a Novel Pleuromutilin Antibiotic for Skin Infections

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BC-7013, a topical pleuromutilin antibiotic developed by Nabriva Therapeutics for the treatment of uncomplicated skin and skin structure infections (uSSSI). This document synthesizes available preclinical data, outlines its mechanism of action, and presents its in vitro antimicrobial activity.

Introduction

This compound is a semi-synthetic derivative of the natural antibiotic pleuromutilin.[1] It was specifically designed for topical application to treat bacterial skin infections.[1] As a member of the pleuromutilin class, this compound possesses a unique mechanism of action that confers a low probability of cross-resistance with other existing antibiotic classes.[1] The development of new topical antibiotics like this compound is crucial in addressing the rising challenge of antimicrobial resistance, particularly against common skin pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome. The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation during protein elongation.

The binding of this compound to the PTC obstructs the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the transfer of the growing polypeptide chain and ultimately halting protein synthesis. This targeted action is specific to prokaryotic ribosomes, contributing to the favorable safety profile of the pleuromutilin class.

In Vitro Antimicrobial Activity

The in vitro activity of this compound has been evaluated against a broad range of bacterial isolates, demonstrating potent activity against Gram-positive pathogens commonly associated with skin infections. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various bacterial species.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 303 | 0.03 | 0.03 | ≤0.015 - 0.12 |

| - Methicillin-susceptible (MSSA) | 151 | 0.03 | 0.03 | ≤0.015 - 0.06 |

| - Methicillin-resistant (MRSA) | 152 | 0.03 | 0.03 | ≤0.015 - 0.12 |

| Streptococcus pyogenes | 100 | ≤0.015 | 0.03 | ≤0.015 - 0.06 |

| Streptococcus agalactiae | 100 | 0.03 | 0.06 | ≤0.015 - 0.12 |

Data sourced from a poster presentation by JMI Laboratories at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Organism Selection and Preparation

A diverse panel of recent clinical isolates of Gram-positive bacteria was selected from the SENTRY Antimicrobial Surveillance Program. Bacterial isolates were cultured on appropriate agar media to obtain fresh, pure colonies. The inoculum was prepared by suspending colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

4.1.2. Broth Microdilution Assay

The broth microdilution assay was performed in 96-well microtiter plates. Serial twofold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth. The standardized bacterial inoculum was added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 35-37°C for 18-24 hours.

4.1.3. Determination of Minimum Inhibitory Concentration (MIC)

The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.

Preclinical and Clinical Development

This compound entered Phase I clinical trials to evaluate its safety and tolerability as a topical agent.[2] However, detailed quantitative data from these trials, as well as from preclinical in vivo efficacy studies in animal models of skin infection, are not extensively available in the public domain. The progression of this compound to later stages of clinical development has not been publicly announced.

Conclusion

This compound is a promising topical antibiotic from the pleuromutilin class with potent in vitro activity against key Gram-positive pathogens responsible for skin and soft tissue infections, including MRSA. Its unique mechanism of action, targeting the bacterial ribosome, makes it a valuable candidate in the fight against antimicrobial resistance. While early clinical development was initiated, further publicly available data is needed to fully assess its clinical potential. The information presented in this technical guide provides a comprehensive summary of the currently available scientific and technical data for this compound.

References

Methodological & Application

BC-7013 Experimental Protocol for In Vitro Studies: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-7013 is a novel semi-synthetic pleuromutilin derivative antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound. It includes a summary of its mechanism of action, quantitative data on its antimicrobial activity, and step-by-step protocols for key in vitro assays.

Mechanism of Action

This compound, like other pleuromutilin antibiotics, inhibits bacterial protein synthesis.[1][2] It specifically binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[2] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and ultimately halting protein synthesis.[1]

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The in vitro activity of this compound has been evaluated against a variety of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data from available studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria [1]

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 303 | 0.015 | 0.03 | ≤0.008 - 0.12 |

| S. aureus (MRSA) | 102 | 0.015 | 0.03 | ≤0.008 - 0.03 |

| S. aureus (MSSA) | 151 | 0.015 | 0.03 | ≤0.008 - 0.12 |

| Streptococcus pyogenes | 50 | ≤0.008 | 0.015 | ≤0.008 - 0.015 |

| Streptococcus agalactiae | 50 | 0.015 | 0.03 | ≤0.008 - 0.06 |

Table 2: In Vitro Translation Inhibition by this compound

| System | Target Organism | IC50 (µM) |

| Bacterial Transcription-Translation | Escherichia coli | 0.74 |

| Bacterial Transcription-Translation | Staphylococcus aureus | 0.64 |

| Eukaryotic Translation | Reticulocyte Lysate | >100 |

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to evaluate the efficacy and safety profile of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against target bacteria.

Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213 for quality control)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a concentration of 1 mg/mL. Further dilute in sterile CAMHB to the desired starting concentration.

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, pick 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Broth Microdilution: a. Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the starting this compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

Inoculation: Inoculate wells 1-11 with 10 µL of the prepared bacterial inoculum.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Materials:

-

S. aureus S30 extract

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

ATP and GTP

-

DNA template encoding a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase)

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S. aureus S30 extract, amino acid mixture, ATP, GTP, and the DNA template.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Washing: Wash the precipitate with TCA to remove unincorporated radiolabeled amino acids.

-

Quantification: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

In Vitro Resistance Development Study

This protocol evaluates the potential for bacteria to develop resistance to this compound through serial passage.

Materials:

-

This compound

-

Bacterial strain of interest

-

CAMHB

-

96-well plates

-

Incubator

Procedure:

-

Initial MIC Determination: Determine the baseline MIC of this compound for the test organism as described in section 3.1.

-

Serial Passage: a. In a 96-well plate, prepare 2-fold serial dilutions of this compound in CAMHB, bracketing the initial MIC. b. Inoculate the wells with the bacterial suspension. c. Incubate for 16-20 hours. d. Determine the MIC for this passage. e. Take an aliquot of cells from the well with the highest concentration of this compound that still shows growth (sub-MIC) and use this to inoculate a new set of serial dilutions for the next passage.

-

Repeat Passages: Repeat the serial passage for a predetermined number of days (e.g., 14-30 days).

-

Final MIC Determination: After the final passage, determine the MIC of the passaged strain.

-

Data Analysis: Compare the final MIC to the initial MIC to assess the fold-change in susceptibility.

Note: While specific data on the frequency of spontaneous resistance to this compound is not publicly available, pleuromutilin antibiotics are generally known to have a low propensity for resistance development.

Conclusion

This compound is a promising topical antibiotic with potent in vitro activity against key Gram-positive pathogens. The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of this compound, enabling researchers to assess its antimicrobial efficacy, mechanism of action, and safety profile.

References

Application Notes and Protocols for BC-7013 Susceptibility Testing using the CLSI Broth Microdilution Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-7013 is a novel pleuromutilin derivative demonstrating potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). As a topical agent in development, standardized susceptibility testing is crucial for determining its spectrum of activity and for monitoring the potential development of resistance. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This document provides detailed application notes and a comprehensive protocol for performing this compound susceptibility testing in a research setting, adhering to the guidelines outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

This compound, like other pleuromutilins, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1] This unique mechanism of action results in a low probability of cross-resistance with other antibiotic classes.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a collection of clinical isolates as determined by the CLSI broth microdilution method.[2]

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (303) | 0.015 | 0.03 | ≤0.008 - >1 |

| - Methicillin-susceptible (MSSA) (151) | 0.015 | 0.03 | ≤0.008 - 0.03 |

| - Methicillin-resistant (MRSA) (152) | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Coagulase-negative staphylococci (CoNS) (105) | 0.03 | 0.25 | ≤0.008 - >1 |

| Streptococcus pyogenes (50) | 0.015 | 0.03 | ≤0.008 - 0.03 |

| Streptococcus agalactiae (50) | 0.03 | 0.06 | 0.015 - 0.06 |

| Streptococcus pneumoniae (101) | 0.03 | 0.06 | ≤0.008 - 0.25 |

Experimental Protocols

Principle

The broth microdilution method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials and Reagents

-

This compound analytical powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For streptococci: CAMHB supplemented with 2.5% to 5% lysed horse blood

-

Sterile 96-well microtiter plates

-

Sterile, disposable inoculation loops, pipettes, and reservoirs

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

-

Incubator (35°C ± 2°C, ambient air)

-

Quality control (QC) strains:

-

Staphylococcus aureus ATCC® 29213™

-

Streptococcus pneumoniae ATCC® 49619™

-

-

Test bacterial isolates cultured on appropriate agar plates for 18-24 hours.

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the powder is completely dissolved. Pleuromutilin antibiotics are often dissolved in DMSO for susceptibility testing.

-

Further dilutions should be made in sterile CAMHB to achieve the desired concentrations for the microtiter plates.

Inoculum Preparation

-

Using a sterile loop, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate culture.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or diluting with sterile saline/broth while comparing against the standard. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Preparation and Inoculation

-

Prepare a series of two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL. The concentration range tested should be appropriate to determine the MIC of the target organisms (e.g., 0.008 to 16 µg/mL).

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Inoculate each well (except the sterility control) with the standardized bacterial suspension.

-

The final volume in each well after inoculation will be 200 µL.

Incubation

-

Stack the microtiter plates (no more than four high) and place them in a non-CO₂ incubator.

-

Incubate at 35°C ± 2°C for 16-20 hours for Staphylococcus species.

-

For Streptococcus pneumoniae, incubate in ambient air at 35°C ± 2°C for 20-24 hours.

Reading and Interpreting Results

-

After incubation, place the microtiter plate on a reading device (e.g., a viewing box with a black background).

-

Examine the growth control well to ensure adequate growth of the organism.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.

-

QC Strains: The recommended QC strains for testing this compound are Staphylococcus aureus ATCC® 29213™ and Streptococcus pneumoniae ATCC® 49619™.

-

Frequency of QC Testing: QC testing should be performed each time a new batch of reagents is used and on each day of testing.

-

Acceptable QC Ranges: As of November 2025, specific CLSI-approved quality control MIC ranges for this compound have not been established. However, studies on other pleuromutilins provide expected ranges for the recommended QC strains. It is recommended that individual laboratories establish their own internal QC ranges based on consistent performance. For reference, the proposed MIC QC ranges for another pleuromutilin, retapamulin, are:

-

S. aureus ATCC® 29213™: 0.06 - 0.25 µg/mL

-

S. pneumoniae ATCC® 49619™: 0.06 - 0.5 µg/mL

-

-

Corrective Action: If the MIC for a QC strain falls outside the established range, the test results for the clinical isolates are considered invalid. The reason for the out-of-range result must be investigated and resolved before re-testing.

Visualizations

Caption: Workflow for this compound susceptibility testing.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of BC-7013

For: Researchers, scientists, and drug development professionals.

Abstract

BC-7013 is a novel, semi-synthetic pleuromutilin antibiotic with potent activity against a range of bacterial pathogens, particularly Gram-positive organisms.[1][2][3] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing antimicrobial susceptibility.[4][5] The protocols provided are based on standardized methods such as broth microdilution, a widely used technique for antimicrobial susceptibility testing.[6][7][8]

Introduction to this compound

This compound is a pleuromutilin derivative that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[2][3][9] This unique mechanism of action results in a low probability of cross-resistance with other classes of antibiotics.[2][3] this compound has demonstrated excellent in vitro activity against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria as reported in the literature.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | Not Specified | Not Specified | 0.03 | ≤0.03 |

| Methicillin-resistant S. aureus (MRSA) | Not Specified | Not Specified | 0.03 | Not Specified |

| Community-acquired MRSA (CA-MRSA) | Not Specified | Not Specified | 0.03 | Not Specified |

| Coagulase-negative staphylococci (CoNS) | Not Specified | Not Specified | 0.03-0.25 | Not Specified |

| Streptococcus pneumoniae (Penicillin-resistant) | Not Specified | Not Specified | 0.06 | Not Specified |

| Beta-hemolytic streptococci (Group A) | Not Specified | Not Specified | 0.03 | Not Specified |

| Beta-hemolytic streptococci (Group B) | Not Specified | Not Specified | 0.06 | Not Specified |

| Clostridium difficile | Not Specified | Not Specified | >1 (78% inhibited at ≤1 µg/mL) | Not Specified |

Data extracted from JMI Laboratories presentation at the 49th annual Interscience Conference of Antimicrobial Agents and Chemotherapy (ICAAC) and other related publications.[1][3]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

3.1.1. Materials

-

This compound powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO])

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Incubator (35 ± 2°C)

-

Pipettes and sterile tips

-

Sterile reservoirs

3.1.2. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

Ensure complete dissolution of the compound.

-

Further dilutions should be made in the test medium (CAMHB).

3.1.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.4. Preparation of Microtiter Plates

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the 2X final concentration of this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.

-

The final volume in each well will be 50 µL before adding the inoculum.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

3.1.5. Inoculation and Incubation

-

Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.

-

Seal the plates or place them in a container to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

3.1.6. Reading and Interpreting Results

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Signaling Pathway: Mechanism of Action of Pleuromutilins

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the MIC of this compound via broth microdilution.

References

- 1. jmilabs.com [jmilabs.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for BC-7013 in Antibiotic Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-7013 is a semi-synthetic pleuromutilin antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a valuable tool for studying antibiotic resistance mechanisms and a promising candidate for topical applications.[1][2] These application notes provide detailed protocols for utilizing this compound in research settings to investigate its antimicrobial efficacy and the development of resistance.

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[1] Due to this distinct binding site, this compound exhibits a low propensity for cross-resistance with other classes of antibiotics that also target protein synthesis.[2]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various clinically relevant bacterial isolates. This data highlights the potent and broad-spectrum activity of this compound against Gram-positive pathogens.

Table 1: MIC Distribution of this compound against Staphylococcus aureus

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| S. aureus (all) | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Methicillin-susceptible S. aureus (MSSA) | 0.015 | 0.03 | ≤0.008 - 0.03 |

| Methicillin-resistant S. aureus (MRSA) | 0.015 | 0.03 | ≤0.008 - 0.06 |

Data sourced from a study by JMI Laboratories. [1]

Table 2: Comparative Activity of this compound against Staphylococcus aureus

| Compound | MIC90 (µg/mL) |

| This compound | 0.03 |

| Retapamulin | 0.12 |

| Fusidic Acid | 0.25 |

| Mupirocin | 1 |

| Ceftaroline | 0.5 |

| Vancomycin | 1 |

| Linezolid | 1 |

Data sourced from a study by JMI Laboratories. [1]

Table 3: Activity of this compound against Other Gram-Positive Pathogens

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Coagulase-negative staphylococci | 0.03 | 0.12 | ≤0.008 - >4 |

| Streptococcus pyogenes | 0.03 | 0.03 | 0.015 - 0.06 |

| Streptococcus agalactiae | 0.03 | 0.06 | 0.015 - 0.12 |

| Streptococcus pneumoniae | 0.03 | 0.06 | ≤0.008 - 0.12 |

Data sourced from a study by JMI Laboratories. [1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO])

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.001 to 128 µg/mL).

-

Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free transcription/translation assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

E. coli S30 extract system for in vitro transcription/translation

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

This compound

-

Amino acid mixture (including a labeled amino acid, e.g., [³⁵S]-methionine)

-

Appropriate buffers and reagents for the S30 system

-

Scintillation counter or luminometer/spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, and the appropriate buffer.

-

Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-